(S)-Equol 7-β-D-Glucuronide Sodium Salt is a metabolite derived from isoflavones, primarily found in soy products. It plays a significant role in the metabolism of dietary isoflavones such as daidzein, which is converted into (S)-equol by gut microbiota. This compound is classified under glucuronides, which are formed when glucuronic acid conjugates with various substances to facilitate their excretion.
(S)-Equol 7-β-D-Glucuronide Sodium Salt is predominantly sourced from soybeans and other legumes that contain isoflavones. It is produced during the metabolic processes in the human body, particularly through the action of intestinal microbiota on dietary isoflavones. The compound can also be synthesized in laboratories for research purposes.
The synthesis of (S)-Equol 7-β-D-Glucuronide Sodium Salt can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. The use of chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for purification and analysis of the final product.
The structure of (S)-Equol 7-β-D-Glucuronide Sodium Salt features a complex arrangement characterized by multiple hydroxyl groups and a glucuronic acid moiety. The molecular structure can be represented using various notations:
[Na+].O[C@H]1[C@H](Oc2ccc3CC(COc3c2)c4ccc(O)cc4)O[C@@H]([C@@H](O)[C@@H]1O)C(=O)[O-]
InChI=1S/C21H22O9.Na/c22-13-4-1-10(2-5-13)12-7-11-3-6-14(8-15(11)28-9-12)29-21-18(25)16(23)17(24)19(30-21)20(26)27;/h1-6,8,12,16-19,21-25H,7,9H2,(H,26,27);/q;+1/p-1/t12?,16-,17-,18+,19-,21+;/m0./s1
.The accurate mass of (S)-Equol 7-β-D-Glucuronide Sodium Salt is approximately 440.1083 g/mol. Its structural complexity allows it to interact with various biological systems effectively.
(S)-Equol 7-β-D-Glucuronide Sodium Salt undergoes several biochemical reactions:
Understanding these reactions is crucial for elucidating how (S)-equol and its metabolites exert their biological effects, particularly in relation to estrogenic activity and antioxidant properties.
The mechanism of action for (S)-Equol 7-β-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors and other cellular pathways:
Research indicates that dietary intake of isoflavones leads to significant levels of (S)-equol in plasma, influencing various physiological processes related to hormone regulation and inflammation .
(S)-Equol 7-β-D-Glucuronide Sodium Salt is typically stored at -20°C to maintain stability and prevent degradation. Its neat form ensures high purity (>95% as determined by HPLC).
The compound exhibits solubility in water due to its ionic nature as a sodium salt. Its stability under acidic or basic conditions varies depending on environmental factors such as pH and temperature.
(S)-Equol 7-β-D-Glucuronide Sodium Salt has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: